4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Overview
Description
“4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O2/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3, (H,15,18) . This code represents the compound’s molecular structure.Scientific Research Applications
Molecular Recognition and Disease Prevention
4,4-Dimethyl phytosterols, which possess structural similarities to the molecule , are notable for the presence of two methyl groups at the carbon-4 atom of the aliphatic A-ring, crucial for the molecular recognition of endogenous and exogenous bioactive compounds. These compounds have gained worldwide attention for their health benefits, particularly in disease prevention, and are involved in the endogenous cannabinoid system (ECS). Detailed studies are needed to confirm their relationship with ECS and to explore their potential in treating various diseases (Zhang et al., 2019).
Synthesis and Industrial Applications
5,5′-Methylene-bis(benzotriazole) (2) is synthesized for use as a versatile intermediate in the production of metal passivators and light-sensitive materials. Despite its utility, there has been a lack of easily performed synthesis methods in the literature. However, a practical pilot-scale synthesis method has been developed, contributing to the field of green chemistry (Gu et al., 2009).
DNA Binding and Fluorescent Staining
Hoechst 33258, a synthetic dye, binds strongly to the minor groove of double-stranded B-DNA and is widely used as a fluorescent DNA stain. It has found applications in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and as a model system for investigating the molecular basis of DNA sequence recognition and binding. Hoechst derivatives also have potential uses as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Corrosion Inhibition
Tolyltriazole has been used as an inhibitor for copper and brass in various corrosive environments, demonstrating its effectiveness in reducing the oxidation of copper and protecting it in different corrosive atmospheres. This makes it a valuable compound in the field of corrosion inhibition (Walker, 1976).
Safety and Hazards
Properties
IUPAC Name |
4-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHJPOTJVYPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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